molecular formula C17H19N3O3 B214523 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214523
M. Wt: 313.35 g/mol
InChI Key: HRUUAOBJZBVKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the interaction with specific cellular targets. 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinases, which play key roles in cellular processes such as gene expression and cell signaling.
Biochemical and Physiological Effects:
3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, modulation of neurotransmitter activity, and regulation of the immune response. In addition, 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells, improve cognitive function, and reduce inflammation.

Advantages and Limitations for Lab Experiments

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments, including its synthetic origin, well-defined chemical structure, and ability to modulate specific cellular targets. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its safety and efficacy.

Future Directions

There are several potential future directions for research on 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods, the investigation of its potential applications in other areas of scientific research, and the exploration of its safety and efficacy for use in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and its interactions with specific cellular targets.

Synthesis Methods

The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 3,5-dimethylpyrazole-4-carboxylic acid with ethyl 2-oxo-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions to yield 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In neurobiology, 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to modulate the activity of neurotransmitters and improve cognitive function. In immunology, 3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to regulate the immune response and reduce inflammation.

properties

Product Name

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C17H19N3O3/c1-4-20-13-8-6-5-7-12(13)17(23,16(20)22)9-14(21)15-10(2)18-19-11(15)3/h5-8,23H,4,9H2,1-3H3,(H,18,19)

InChI Key

HRUUAOBJZBVKNP-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(NN=C3C)C)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(NN=C3C)C)O

Origin of Product

United States

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